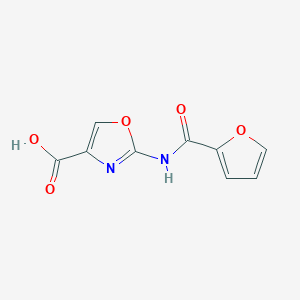![molecular formula C11H11FN2O5 B1439467 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid CAS No. 1396969-13-3](/img/structure/B1439467.png)
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid
Übersicht
Beschreibung
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is a chemical compound with the molecular formula C11H11FN2O5 and a molecular weight of 270.21 g/mol . It is also known by its IUPAC name, N-[(4-fluoroanilino)carbonyl]aspartic acid . This compound is primarily used in proteomics research applications .
Vorbereitungsmethoden
The synthesis of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid typically involves the reaction of 4-fluoroaniline with aspartic acid derivatives under specific conditions . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various peptides and proteins, aiding in the study of protein structure and function . Additionally, it is used in medicinal chemistry for the development of potential therapeutic agents targeting specific biological pathways . In industrial applications, this compound is utilized in the synthesis of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The carbamoyl group can form covalent bonds with active sites of enzymes, inhibiting their activity . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects . The fluorine atom on the phenyl ring enhances the compound’s stability and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid can be compared with other similar compounds, such as:
N-[(4-Chlorophenyl)carbamoyl]aspartic acid: This compound has a chlorine atom instead of fluorine, which affects its reactivity and binding properties.
N-[(4-Methylphenyl)carbamoyl]aspartic acid: The presence of a methyl group instead of fluorine alters the compound’s hydrophobicity and interaction with biological targets.
N-[(4-Nitrophenyl)carbamoyl]aspartic acid: The nitro group introduces different electronic effects, influencing the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-6-1-3-7(4-2-6)13-11(19)14-8(10(17)18)5-9(15)16/h1-4,8H,5H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCRVOUDWVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



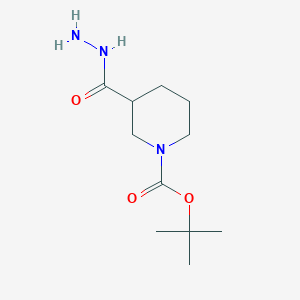
![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)
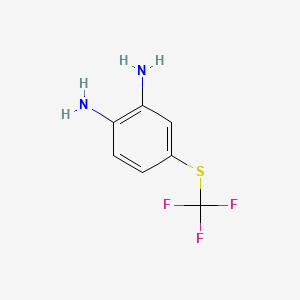
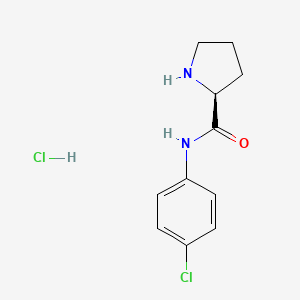

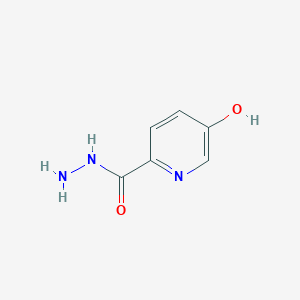
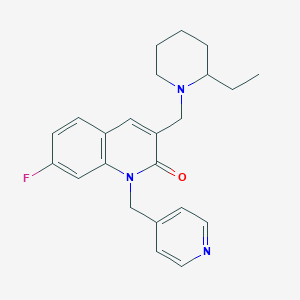


![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439405.png)
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
